1-(Oxan-4-yl)piperidin-3-amine
Description
1-(Oxan-4-yl)piperidin-3-amine is a piperidine derivative featuring an oxane (tetrahydropyran) ring substituent at the piperidin-4-position and an amine group at the piperidin-3-position. Its molecular formula is C₁₀H₁₉N₂O, with a molecular weight of 183.27 g/mol (calculated from the oxalate salt data in ).
Properties
IUPAC Name |
1-(oxan-4-yl)piperidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c11-9-2-1-5-12(8-9)10-3-6-13-7-4-10/h9-10H,1-8,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXABPZZKMDBJGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCOCC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Oxan-4-yl)piperidin-3-amine typically involves the reaction of piperidine derivatives with tetrahydropyran intermediates. One common method includes the reductive amination of 4-piperidone with tetrahydro-2H-pyran-4-ylamine under hydrogenation conditions using a suitable catalyst such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives or other substituted amines.
Scientific Research Applications
1-(Tetrahydro-2H-pyran-4-yl)piperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in the study of enzyme interactions and receptor binding.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(Oxan-4-yl)piperidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and molecular interactions depend on the specific application and the biological system in which the compound is used.
Comparison with Similar Compounds
Research and Application Insights
Biological Activity
1-(Oxan-4-yl)piperidin-3-amine, also known as 1-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine, is a compound that has garnered interest in medicinal chemistry due to its biological activity, particularly as a selective antagonist of the kappa opioid receptor (KOR). This article provides a comprehensive overview of its biological activity, mechanism of action, pharmacokinetics, and potential therapeutic applications.
This compound primarily functions as a selective antagonist at the KOR. The KOR is implicated in various physiological processes, including pain perception and mood regulation. By antagonizing this receptor, the compound can potentially alleviate symptoms related to pain and mood disorders.
Key Points:
- Target : Kappa Opioid Receptor (KOR)
- Mode of Action : Selective antagonist
- Biochemical Pathways : Influences pathways related to pain and mood regulation
Pharmacokinetics
The compound exhibits favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. It is absorbed effectively and distributed throughout the body, allowing it to reach its target sites. Studies indicate that it may be metabolized by cytochrome P450 enzymes, which could lead to the formation of active metabolites that further influence its biological effects.
This compound interacts with various enzymes and proteins. For instance, it has been shown to modulate the activity of acid phosphatase, an enzyme involved in dephosphorylation processes critical for cellular signaling.
Cellular Effects
The compound affects several cellular processes:
- Cell Signaling : Modulates pathways that regulate gene expression and cellular metabolism.
- Stability : Its stability under laboratory conditions influences its long-term effects on cells.
In laboratory settings, the effects vary over time; thus, understanding its degradation profile is essential for predicting its efficacy in therapeutic applications.
Dosage Effects in Animal Models
Research indicates that dosage significantly impacts the biological effects of this compound:
- Lower Doses : May provide beneficial effects such as pain relief with minimal side effects.
- Higher Doses : Could lead to adverse reactions or diminished efficacy due to receptor desensitization.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
Potential Therapeutic Applications
The biological activity of this compound suggests several therapeutic avenues:
- Pain Management : As a KOR antagonist, it may serve as an alternative treatment for chronic pain conditions.
- Mood Disorders : Its influence on mood regulation could make it a candidate for treating depression or anxiety disorders.
- Drug Development : Ongoing research aims to develop derivatives with improved efficacy and reduced side effects based on this compound's structure.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
